molecular formula C7H3BrF2O2 B1279823 4-Bromo-3,5-difluorobenzoic acid CAS No. 651027-00-8

4-Bromo-3,5-difluorobenzoic acid

Cat. No.: B1279823
CAS No.: 651027-00-8
M. Wt: 237 g/mol
InChI Key: NLLRAEQVOZOSBB-UHFFFAOYSA-N
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Description

4-Bromo-3,5-difluorobenzoic acid is an organic compound with the molecular formula C7H3BrF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the fourth position and two fluorine atoms at the third and fifth positions.

Mechanism of Action

Target of Action

The primary target of 4-Bromo-3,5-difluorobenzoic acid is believed to be the dopamine neurotransmission system , where it functions as a dopaminergic stabilizer . This system plays a crucial role in several vital functions, including mood regulation, reward, and motor control.

Mode of Action

This compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of carbon–carbon bond-forming reaction that involves the use of a transition metal catalyst, typically palladium . The compound acts as an organoboron reagent in this process, which is characterized by its mild reaction conditions and functional group tolerance .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, affects various biochemical pathways. It enables the formation of complex organic compounds through the creation of new carbon–carbon bonds . This can lead to significant downstream effects, such as the modulation of dopamine neurotransmission .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a dopaminergic stabilizer . By modulating dopamine neurotransmission, it can potentially influence various physiological processes controlled by this neurotransmitter. This includes potential applications in treating central nervous system disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature and kept away from oxidizing agents for optimal stability . Furthermore, the reaction conditions in Suzuki–Miyaura coupling, such as temperature and the presence of a palladium catalyst, can also impact the compound’s action .

Biochemical Analysis

Biochemical Properties

4-Bromo-3,5-difluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting the catalytic activity of these enzymes. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to a decrease in enzyme activity. Additionally, it can form hydrogen bonds with specific amino acid residues in proteins, further influencing their function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling events. This can result in altered gene expression patterns, which in turn affect cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can also result in changes in cellular function, as cells may adapt to the presence of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or organ dysfunction .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect the overall metabolic balance within cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may accumulate in the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular energy production and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-difluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the following steps :

    Bromination: The starting material, 3,5-difluorobenzoic acid, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Reaction Conditions: The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often use continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-difluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate or cesium carbonate are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the desired functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,5-difluorobenzoic acid is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

4-bromo-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLRAEQVOZOSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465479
Record name 4-Bromo-3,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651027-00-8
Record name 4-Bromo-3,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3,5-difluorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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